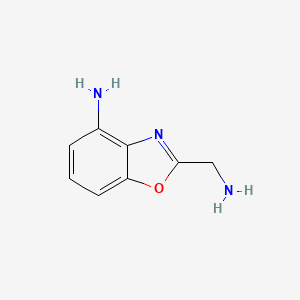
4-Aminobenzoxazole-2-methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Aminobenzoxazole-2-methanamine is a heterocyclic compound with the molecular formula C8H9N3O It is a derivative of benzoxazole, which is known for its broad spectrum of biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminobenzoxazole-2-methanamine typically involves the reaction of 2-aminophenol with an appropriate aldehyde under acidic conditions. One common method involves the use of acetic acid as an electrolyte in an electrochemical cell, which provides a cleaner reaction with minimal impurities . Another method involves the use of magnetic solid acid nanocatalysts, which can achieve high yields under reflux conditions .
Industrial Production Methods
Industrial production of this compound often employs scalable and robust synthetic routes. These methods focus on high atom economy and the use of environmentally friendly catalysts to minimize waste and reduce costs. The use of nanocatalysts and electrochemical methods are particularly favored in industrial settings due to their efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
4-Aminobenzoxazole-2-methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
4-Aminobenzoxazole-2-methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential antimicrobial and antifungal properties.
Wirkmechanismus
The mechanism of action of 4-Aminobenzoxazole-2-methanamine involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity and interferes with intracellular processes, leading to cell death . In anticancer applications, it can induce cell cycle arrest and apoptosis by interacting with DNA and various cellular proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminobenzoxazole: Similar in structure but lacks the methanamine group.
4-Aminobenzothiazole: Contains a sulfur atom instead of an oxygen atom in the heterocyclic ring.
2-Aminobenzothiazole: Similar to 4-Aminobenzoxazole-2-methanamine but with a sulfur atom and different substitution pattern.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methanamine group enhances its reactivity and allows for the formation of a wide range of derivatives with potential therapeutic applications .
Eigenschaften
Molekularformel |
C8H9N3O |
|---|---|
Molekulargewicht |
163.18 g/mol |
IUPAC-Name |
2-(aminomethyl)-1,3-benzoxazol-4-amine |
InChI |
InChI=1S/C8H9N3O/c9-4-7-11-8-5(10)2-1-3-6(8)12-7/h1-3H,4,9-10H2 |
InChI-Schlüssel |
GPOOKSVGHLOENG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1)OC(=N2)CN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromothieno[2,3-b]pyridin-3-amine](/img/structure/B11728420.png)
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-3-cyclopropyl-1-methyl-1H-pyrazol-5-amine](/img/structure/B11728429.png)

![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11728446.png)
carbohydrazide](/img/structure/B11728453.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11728466.png)
![[(Z)-[1-(2,3,4-trihydroxyphenyl)ethylidene]amino]thiourea](/img/structure/B11728493.png)
![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-(difluoromethyl)-1H-pyrazol-3-amine](/img/structure/B11728507.png)
![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11728509.png)
![N-[(2,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11728510.png)


![N-[(2,5-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B11728523.png)
